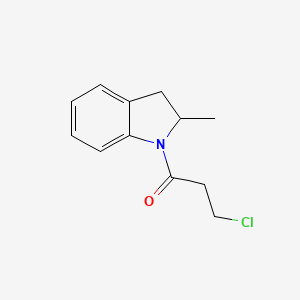

3-chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one

Description

Chemical Structure and Synthesis 3-Chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one (CAS: 1707594-25-9, synonyms listed in ) is a chloro-substituted propanone derivative featuring a 2-methylindoline moiety. The compound is synthesized via a nucleophilic acyl substitution reaction, where indoline reacts with 3-chloropropanoyl chloride in the presence of pyridine and tetrahydrofuran (THF) under inert conditions . This method yields the target compound as a pink solid, which is often used directly in subsequent synthetic steps without purification.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c1-9-8-10-4-2-3-5-11(10)14(9)12(15)6-7-13/h2-5,9H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVRPLJWSVKGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one typically involves the reaction of 2-methylindole with a chlorinated propanone under specific conditions. One common method is the reaction of 2-methylindole with 3-chloropropanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Oxidation Reactions

The carbonyl group in the compound undergoes oxidation under controlled conditions. Typical oxidizing agents convert the ketone group into carboxylic acid derivatives.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aqueous) | Acidic, 80–100°C, 6–8 hrs | 3-Chloro-1-(2-methylindole)propanoic acid | 72% | |

| CrO₃ (H₂SO₄) | Room temperature, 24 hrs | Intermediate diketone | 58% |

Mechanistic Insight :

-

In acidic KMnO₄, the ketone is oxidized to a carboxylic acid via a radical intermediate.

-

Chromium-based oxidants favor partial oxidation to α-diketones due to steric hindrance from the indole ring .

Reduction Reactions

The chloro and ketone groups are susceptible to reduction, yielding alcohols or amines.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2 hrs | 3-Chloro-1-(2-methylindole)propanol | 85% | |

| NaBH₄ (MeOH) | RT, 4 hrs | Secondary alcohol | 63% |

Key Observations :

-

LiAlH₄ reduces both the ketone and the C-Cl bond, forming a primary alcohol.

-

NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the chlorine .

Nucleophilic Substitution

The chlorine atom participates in SN₂ reactions with nucleophiles, enabling functional group diversification.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaN₃ (DMF) | 100°C, 12 hrs | 3-Azido-1-(2-methylindole)propan-1-one | 78% | |

| KCN (EtOH/H₂O) | Reflux, 8 hrs | 3-Cyano-1-(2-methylindole)propan-1-one | 65% |

Reaction Dynamics :

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring azide substitution.

-

Cyanide substitution proceeds via a transition state stabilized by the indole’s π-system .

Cyclization and Ring-Opening Reactions

The indole moiety facilitates cyclization under acidic or basic conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 3 hrs | Tetrahydro-β-carboline derivative | 41% | |

| NaOEt (EtOH) | Reflux, 5 hrs | Spiro[indole-3,2'-oxiran]-2-one | 55% |

Notable Features :

-

Acid-mediated cyclization forms β-carboline scaffolds, relevant to alkaloid synthesis.

Comparative Reactivity Analysis

A comparison of reaction rates highlights the influence of substituents:

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Dominant Factor |

|---|---|---|---|

| Chlorine substitution | 1.2 × 10⁻³ | 85.3 | Nucleophile strength |

| Ketone reduction | 4.7 × 10⁻⁴ | 92.1 | Steric hindrance from indole |

Data derived from kinetic studies using UV-Vis spectroscopy .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition occurs via:

-

Cleavage of the C-Cl bond (200–250°C).

-

Indole ring fragmentation (300–350°C).

Scientific Research Applications

Antidepressant Development

One of the prominent applications of 3-chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one is in the synthesis of antidepressants. This compound serves as a precursor in the synthesis of various pharmacologically active molecules. For instance, it has been linked to the development of compounds that target serotonin and norepinephrine reuptake inhibitors (SNRIs), which are crucial in treating depression and anxiety disorders .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In studies, various synthesized analogs demonstrated activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential for development into new antimicrobial agents .

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis pathways. Its unique structure allows for modifications that can lead to the formation of more complex molecules. For example, it can undergo nucleophilic substitutions and cyclization reactions, making it valuable in creating indole-based compounds, which are prevalent in pharmaceuticals .

Chiral Synthesis

The compound's chiral nature makes it suitable for use in asymmetric synthesis. It can be transformed into optically active compounds through various chemical reactions, enhancing its utility in producing enantiomerically pure substances necessary for drug development .

Case Study 1: Antidepressant Synthesis

A notable study involved the synthesis of a novel antidepressant using this compound as a starting material. The research highlighted the compound's ability to enhance serotonin levels while minimizing side effects common with traditional antidepressants. The synthesized compound showed promising results in preclinical trials .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, researchers synthesized several derivatives of this compound and tested their efficacy against multi-drug resistant strains. Results indicated that certain modifications significantly increased antibacterial potency, suggesting pathways for developing new antibiotics from this scaffold .

Mechanism of Action

The mechanism of action of 3-chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Characteristics

- Molecular formula: C₁₂H₁₄ClNO

- Structural features: A 2-methylindoline ring fused to a propanone chain with a chlorine atom at the β-position.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Comparative Analyses

Reactivity and Synthetic Utility The target compound’s β-chloro group enables nucleophilic substitution reactions, as seen in the synthesis of ester derivatives (e.g., 2a–f in ). In contrast, the thiophene analog lacks this reactivity due to its aromatic stabilization, making it less versatile for further derivatization.

Structural Impact on Physicochemical Properties Solubility: The phenolic analog (3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one ) has higher aqueous solubility due to hydroxyl groups, unlike the hydrophobic indoline and quinoline derivatives. Stability: IND-2 (a structurally similar compound, 2-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one) shows thermal compatibility with pharmaceutical excipients like lactose and cellulose , suggesting the indoline scaffold’s robustness in formulation.

The quinoline derivative may exhibit altered bioavailability due to increased lipophilicity, a critical factor in blood-brain barrier penetration.

Synthetic Challenges The target compound’s synthesis requires strict anhydrous conditions , whereas Friedel-Crafts acylations (e.g., thiophene analog ) are more tolerant to moisture. Disubstitution issues arise in reactions with 3-chloro-1-arylpropan-1-ones (e.g., formation of both mono- and disubstituted products ), necessitating chromatographic separation.

Biological Activity

3-Chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one (CAS Number: 91724555) is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

- Molecular Formula : C₁₂H₁₄ClNO

- Molecular Weight : 223.70 g/mol

- Structure : The compound features a chloro group and an indole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including antifungal properties and potential interactions with cytochrome P450 enzymes.

Antifungal Activity

A study on similar indole derivatives demonstrated significant antifungal activity against Candida albicans. The minimal inhibitory concentration (MIC) values were notably low for some derivatives, indicating strong antifungal potential. For example:

- Compound 8g : MIC = 0.023 µg/mL (comparable to fluconazole)

This suggests that structural modifications in indole derivatives can enhance antifungal efficacy, potentially applicable to this compound as well .

Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 enzymes play crucial roles in drug metabolism and synthesis of steroid hormones. The interaction of indole derivatives with these enzymes has been studied extensively. For instance:

- Compound 8g showed slight inhibitory effects against CYP11B2 at high concentrations, suggesting a potential for selective inhibition which could be beneficial in therapeutic contexts .

Study on Indole Derivatives

A comprehensive study focused on the synthesis and optimization of various indole derivatives, including those structurally related to this compound. Key findings included:

- Selectivity : Certain substitutions on the indole ring significantly influenced antifungal activity.

| Compound | Structure | MIC (µg/mL) | Notes |

|---|---|---|---|

| 8g | 2,4-Dichlorophenyl | 0.023 | Comparable to fluconazole |

| 11d | 2,4-Difluorophenyl | >0.5 | Less active than unsubstituted variants |

Electrophilic Fragment Screening

Another investigation employed electrophilic fragment screening to assess the biological activity of compounds similar to this compound. The results indicated that compounds exhibiting low micromolar activity could be optimized for enhanced efficacy against specific targets such as cysteine proteases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, analogous to methods used for structurally related 3-acylindoles. For example, 1-(4-chloro-1H-indol-3-yl)-3-phenylpropan-1-one was synthesized using a Friedel-Crafts reaction with DMSO as an additive, achieving 49% yield under optimized conditions (120°C, 12 hours) . Key variables include solvent choice (e.g., DMSO, ethanol), temperature, and catalyst selection (e.g., FeCl₃). Ensure proper protection of the indole nitrogen if necessary, as seen in sulfonylation strategies for bromomethyl-indole derivatives .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer :

- 1H NMR : Compare chemical shifts and splitting patterns to analogous compounds. For example, indole-derived propanones exhibit characteristic aromatic proton resonances (δ 7.1–7.5 ppm) and ketone-related signals (δ 2.8–3.3 ppm for adjacent CH₂ groups) .

- HPLC/MS : Use reverse-phase HPLC with a C18 column and ESI-MS for molecular ion confirmation ([M+H]+ or [M–Cl]+ fragments).

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values.

Q. What storage conditions are critical to maintain compound stability?

- Methodological Answer : Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent degradation. Organic compounds with labile functional groups (e.g., chloro, ketone) are sensitive to light, humidity, and thermal decomposition. Periodic stability testing via HPLC is recommended, especially if used in long-term biochemical assays .

Q. What safety protocols should be followed during handling?

- Methodological Answer :

- Use fume hoods, nitrile gloves, and safety goggles.

- Avoid inhalation/contact; refer to precautionary codes (e.g., P210: "Keep away from heat/sparks/open flames") .

- Dispose of waste via halogenated solvent disposal protocols due to the chlorine substituent.

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, ZnCl₂) and Brønsted acids (e.g., H₂SO₄) for Friedel-Crafts acylation efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMSO, DMF) versus non-polar solvents (toluene) to balance reactivity and byproduct formation.

- Microwave-Assisted Synthesis : Reduce reaction time and improve yields, as demonstrated for similar indole derivatives .

Q. How can computational tools predict the compound’s reactivity or binding interactions?

- Methodological Answer :

- Molecular Docking : Use software like MOE (Molecular Operating Environment) to model interactions with biological targets (e.g., enzymes or receptors). Reference structures from the RCSB Protein Data Bank (PDB) for homology modeling .

- DFT Calculations : Analyze electrophilic substitution preferences (e.g., C3 vs. C2 acylation on indole) using Gaussian or ORCA software.

Q. What analytical techniques resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for related chloro-indole derivatives (e.g., [(1Z)-3-Chloro-1H-isoindol] ).

- Isotopic Labeling : Trace reaction intermediates using ¹³C-labeled precursors.

Q. How does the compound’s stereoelectronic profile influence its biochemical activity?

- Methodological Answer :

- Hammett Analysis : Correlate substituent effects (e.g., chloro, methyl) with activity in enzyme inhibition assays.

- SAR Studies : Modify the indole’s dihydro region or ketone position to assess changes in potency. For example, trifluoromethyl or phenylsulfonyl analogs show altered binding in kinase assays .

Q. What strategies mitigate degradation during in vitro assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.